

Application Notes and Protocols for Evaluating DDO-3055 Pharmacokinetics in Rodents

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Compound of Interest

Compound Name: DDO-3055

Cat. No.: B10856561

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Abstract

These application notes provide a comprehensive protocol for the evaluation of the pharmacokinetic (PK) properties of the novel compound **DDO-3055** in rodent models, specifically mice and rats. The following sections detail the necessary procedures for animal handling, compound administration, sample collection, and bioanalytical methods for the quantification of **DDO-3055** in biological matrices. This document also presents a standardized format for data representation and includes graphical workflows to ensure procedural clarity and reproducibility.

Introduction

The in vivo assessment of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) is a critical step in the drug discovery and development process. Rodent models, such as mice and rats, are frequently utilized for initial pharmacokinetic profiling due to their physiological similarities to humans and ease of use.^[1] This protocol outlines the essential steps for conducting a thorough pharmacokinetic study of **DDO-3055**, a novel investigational compound. The described methodologies are based on established practices in preclinical drug development.

Experimental Protocols

A successful pharmacokinetic study relies on meticulous planning and execution of experimental procedures. The following protocols are designed to be adapted to specific study needs.

Animal Models

- **Species and Strain:** Common rodent strains for PK studies include Sprague-Dawley or Wistar rats, and CD-1, BALB/c, or C57BL/6 mice.[2] The choice of strain should be justified based on the therapeutic target and any known strain-specific metabolic differences.
- **Animal Husbandry:** Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have ad libitum access to food and water. Animals should be acclimated for at least one week prior to the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[3]

DDO-3055 Formulation and Administration

- **Formulation:** **DDO-3055** should be formulated in a vehicle appropriate for the intended route of administration. The vehicle must be non-toxic and should not interfere with the absorption or analysis of the compound. Common vehicles include saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent such as PEG400 or DMSO, with the final concentration of the organic solvent kept to a minimum.
- **Routes of Administration:**
 - **Intravenous (IV):** For direct systemic administration and determination of clearance and volume of distribution, **DDO-3055** is administered via the lateral tail vein in both mice and rats.[4][5] Anesthesia is generally not required for trained personnel.[3]
 - **Oral (PO):** To assess oral bioavailability, **DDO-3055** is administered via oral gavage. A gavage needle of appropriate size for the animal should be used to deliver the formulation directly into the stomach.[5][6]
 - **Intraperitoneal (IP):** IP injections are administered into the lower right quadrant of the abdomen.[5][6] This route allows for rapid absorption.[5]

- Subcutaneous (SC): For slower, more sustained absorption, SC injections are given into the loose skin on the back of the neck.[3]

Sample Collection

- Blood Sampling: Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile. For mice, sparse sampling (one or two time points per animal) is often employed, while for rats, serial sampling from a single animal is possible via cannulation or from the tail vein. Typical time points for IV administration are 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For oral administration, typical time points are 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[2]
- Plasma Preparation: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation at 4°C.[7] The resulting plasma samples should be stored at -80°C until analysis.
- Tissue Distribution (Optional): To assess tissue distribution, animals are euthanized at selected time points after **DDO-3055** administration. Tissues of interest (e.g., liver, kidney, brain, lung, heart, spleen) are collected, weighed, and flash-frozen in liquid nitrogen.[8][9] Samples are stored at -80°C until homogenization and analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed and validated for the quantification of **DDO-3055** in plasma and tissue homogenates.[9]

- Sample Preparation: Protein precipitation is a common method for extracting small molecules from plasma.[10] This typically involves adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard to the plasma sample, followed by vortexing and centrifugation to pellet the proteins. The supernatant is then collected for analysis.
- Chromatographic Separation: Chromatographic separation is typically achieved on a C18 reverse-phase column.[9] A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly used.

- **Mass Spectrometric Detection:** Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for **DDO-3055** and the internal standard must be determined.

Data Presentation

Quantitative pharmacokinetic data for **DDO-3055** should be summarized in clear and concise tables to facilitate comparison across different administration routes and species.

Table 1: Pharmacokinetic Parameters of DDO-3055 in Mice

Parameter	Intravenous (1 mg/kg)	Oral (10 mg/kg)
Cmax (ng/mL)	250 ± 45	150 ± 30
Tmax (h)	0.083	0.5
AUC(0-t) (ng·h/mL)	375 ± 60	600 ± 90
AUC(0-inf) (ng·h/mL)	400 ± 65	650 ± 100
t1/2 (h)	2.5 ± 0.5	3.0 ± 0.6
CL (L/h/kg)	2.5 ± 0.4	-
Vd (L/kg)	9.0 ± 1.5	-
F (%)	-	16.3

Data are presented as mean ± standard deviation (n=3-4 animals per time point).

Table 2: Pharmacokinetic Parameters of DDO-3055 in Rats

Parameter	Intravenous (1 mg/kg)	Oral (10 mg/kg)
C _{max} (ng/mL)	300 ± 50	180 ± 35
T _{max} (h)	0.083	1.0
AUC(0-t) (ng·h/mL)	450 ± 70	900 ± 120
AUC(0-inf) (ng·h/mL)	480 ± 75	980 ± 140
t _{1/2} (h)	3.5 ± 0.7	4.0 ± 0.8
CL (L/h/kg)	2.1 ± 0.3	-
V _d (L/kg)	10.5 ± 2.0	-
F (%)	-	20.4

Data are presented as mean ± standard deviation (n=4 animals per group).

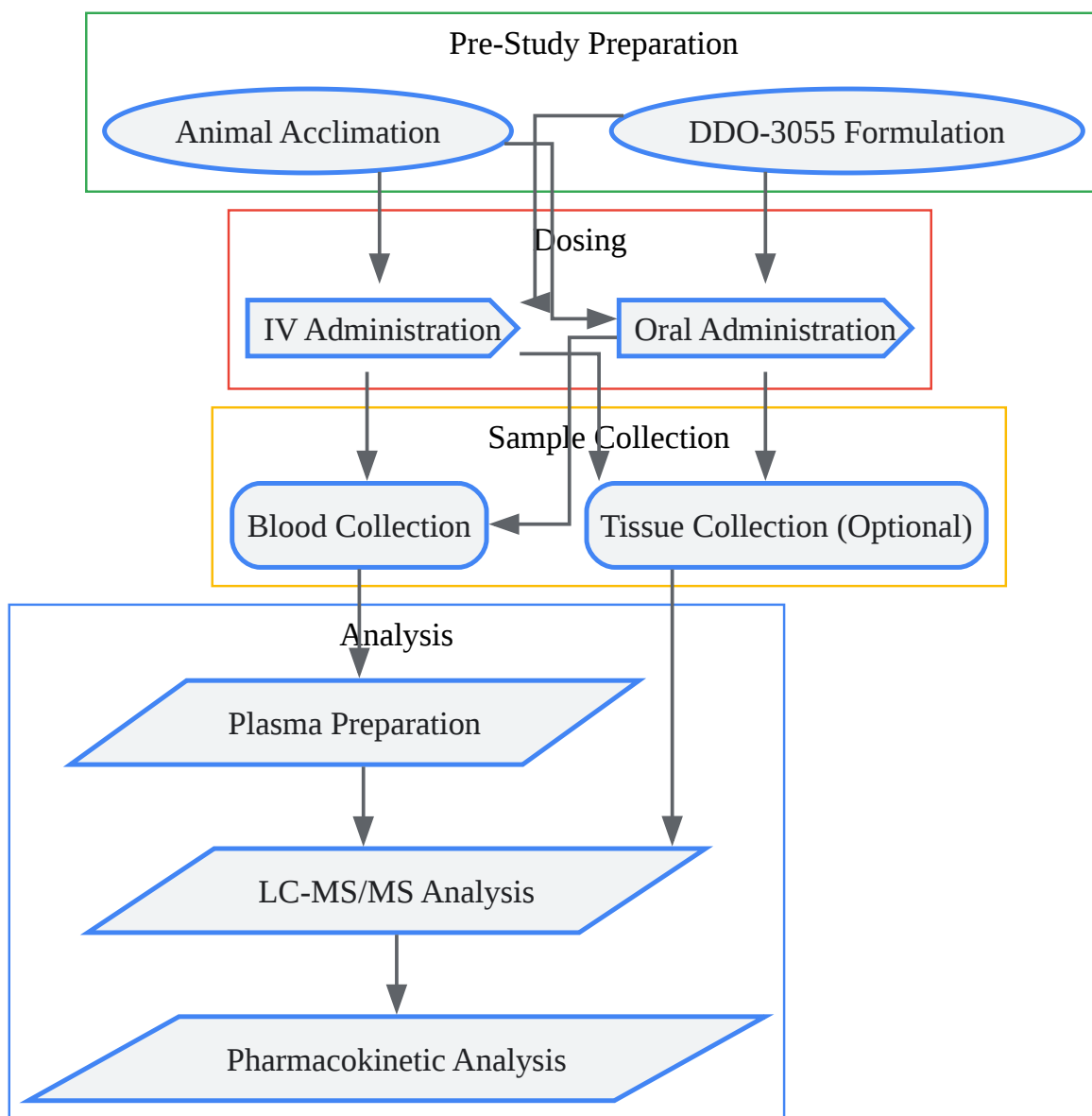
Table 3: Tissue Distribution of DDO-3055 in Rats Following a Single Oral Dose (10 mg/kg)

Tissue	Concentration at T _{max} (ng/g)
Liver	1200 ± 250
Kidney	850 ± 150
Lung	600 ± 110
Heart	350 ± 60
Spleen	450 ± 80
Brain	50 ± 15

Data are presented as mean ± standard deviation (n=4 animals).

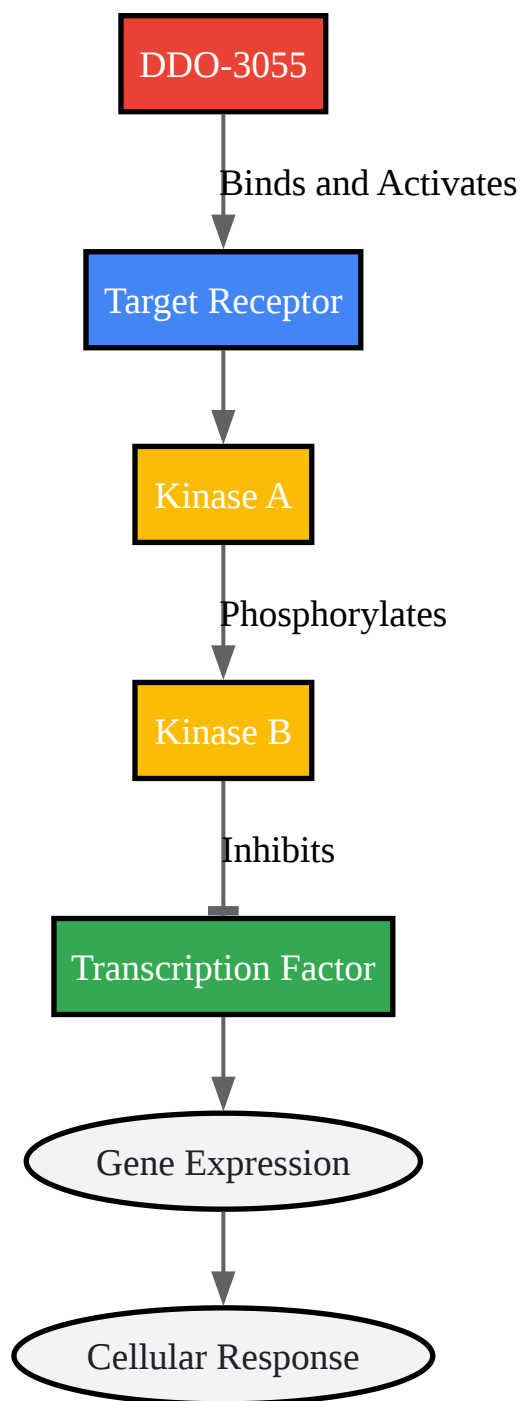
Visualizations

Diagrams illustrating workflows and pathways enhance the understanding of the experimental procedures and the compound's mechanism of action.



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Caption: Experimental workflow for rodent pharmacokinetic studies.



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Caption: Hypothetical signaling pathway for **DDO-3055**.

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